Product packaging for Rhenium heptafluoride(Cat. No.:CAS No. 17029-21-9)

Rhenium heptafluoride

Cat. No.: B092789
CAS No.: 17029-21-9
M. Wt: 319.2 g/mol
InChI Key: HFHBKXWKPQUYIA-UHFFFAOYSA-G
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Description

The Unique Position of Rhenium in High Oxidation State Chemistry

Rhenium, a third-row transition metal in Group 7 of the periodic table, exhibits a remarkable range of oxidation states, from -1 to +7. rsc.orgwikipedia.org This versatility is a hallmark of its chemistry, with the +7 oxidation state being one of its most common and stable. rsc.orgsamaterials.combritannica.com The ability of rhenium to attain this high oxidation state is exemplified in compounds such as perrhenates (ReO₄⁻) and, most notably, rhenium heptafluoride (ReF₇). vaia.com The +7 oxidation state corresponds to the formal loss of all its valence electrons, a testament to the element's capacity to engage in extensive bonding. vaia.com This distinguishes rhenium from many other elements and makes it a cornerstone for investigating the limits of chemical bonding and structure. rsc.org

This compound as the Sole Thermally Stable Metallic Heptafluoride

This compound holds the unique distinction of being the only thermally stable metal heptafluoride. wikipedia.orgwikiwand.com This yellow, low-melting solid is a testament to the unique properties of rhenium. wikipedia.org While other heptafluorides are known, they are not as thermally robust. The stability of ReF₇ can be attributed to the effective shielding of the rhenium cation by the seven fluorine atoms. Its structure has been determined to be a distorted pentagonal bipyramid. wikipedia.orgnih.gov

Historical Context of Rhenium Fluoride (B91410) Research

The existence of rhenium was first predicted by Dmitri Mendeleev in 1869, but it was not until 1925 that Walter Noddack, Ida Tacke, and Otto Berg successfully isolated the element. rsc.orgbritannica.com The exploration of rhenium's fluoride chemistry followed, leading to the synthesis and characterization of various rhenium fluorides. The preparation of this compound can be achieved by the direct reaction of rhenium metal and fluorine gas at 400 °C. wikipedia.orgwikiwand.com Research in the 1970s further expanded the understanding of high oxidation state rhenium-fluorine species, investigating the fluoride ion donor properties of ReF₇ and related compounds. rsc.orgrsc.org These studies involved reacting ReF₇ with strong Lewis acids like antimony pentafluoride (SbF₅) to form adducts, which were characterized using various spectroscopic methods. rsc.orgrsc.org The investigation into the structure of rhenium fluorides has also been a significant area of research, with techniques like gas electron diffraction being employed to determine the molecular geometry of species such as dimeric rhenium tetrafluoride (Re₂F₈). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula F7Re B092789 Rhenium heptafluoride CAS No. 17029-21-9

Properties

IUPAC Name

heptafluororhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHBKXWKPQUYIA-UHFFFAOYSA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Re](F)(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F7Re
Record name rhenium heptafluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Rhenium_heptafluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168826
Record name Rhenium(VII) fluoride
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Molecular Weight

319.196 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17029-21-9
Record name Rhenium fluoride (ReF7)
Source CAS Common Chemistry
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Record name Rhenium heptafluoride
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Record name Rhenium(VII) fluoride
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Synthetic Methodologies and Preparation Routes for Rhenium Heptafluoride

Direct Elemental Fluorination Procedures

The most common approach to synthesizing rhenium heptafluoride involves the direct reaction of rhenium metal with fluorine gas. This method, while straightforward in principle, is sensitive to reaction conditions, which can influence the final product composition.

Synthesis from Rhenium Metal and Fluorine Gas

The direct fluorination of rhenium metal is a high-temperature process that yields a mixture of rhenium fluorides. The primary reaction for the formation of this compound is:

2Re (s) + 7F₂ (g) → 2ReF₇ (g) webelements.com

This reaction is typically conducted by passing fluorine gas over powdered or sponge-form rhenium metal, which is more reactive than the bulk solid. webelements.com

Influence of Fluorination Temperature on Product Composition

The temperature at which the fluorination is carried out plays a critical role in determining the product distribution. When rhenium is heated with fluorine, a mixture of rhenium(VI) fluoride (B91410) (ReF₆) and rhenium(VII) fluoride (ReF₇) is typically formed. webelements.com

Temperature (°C)Primary Product(s)Notes
125Rhenium Hexafluoride (ReF₆)Lower temperatures favor the formation of the lower fluoride. osti.gov
400This compound (ReF₇)This temperature is commonly cited for the preparation of ReF₇. wikipedia.orgwikipedia.org
200 - 600Mixture of ReF₆ and ReF₇The ratio of the products can be controlled by adjusting the temperature and pressure. webelements.comresearchgate.net

This table summarizes the effect of temperature on the direct fluorination of rhenium.

To obtain this compound as the sole product, the reaction is best carried out under pressure at 400 °C. webelements.com Research investigating the rhenium-fluorine interaction between 200 °C and 600 °C has highlighted the existence of both kinetic and diffusion-controlled process regimes, further emphasizing the importance of precise temperature control. researchgate.net

Alternative Methods (e.g., Rhenium Reaction with Sulfur Hexafluoride)

An alternative, albeit less common, method for the synthesis of this compound involves the reaction of rhenium metal with sulfur hexafluoride (SF₆). wikipedia.orgwikiwand.com This method is described as an explosive reaction, suggesting a highly energetic process.

Challenges in the Isolation and Purification of this compound

The isolation and purification of this compound are complicated by several factors. A primary challenge is the frequent co-production of rhenium hexafluoride (ReF₆) during direct fluorination. webelements.com Separating these two volatile fluorides requires careful fractional distillation.

Furthermore, the reactivity of this compound necessitates handling under anhydrous conditions to prevent hydrolysis. wikipedia.org The presence of moisture can lead to the formation of rhenium oxyfluorides, which are common impurities. To circumvent the formation of these oxyfluorides, alternative fluorinating agents like chlorine trifluoride (ClF₃) have been explored for the synthesis of rhenium hexafluoride, which can then be further reacted. osti.gov

The purification process often involves techniques such as sublimation to separate the desired heptafluoride from less volatile impurities. mcmaster.ca The challenges associated with obtaining pure ReF₇ underscore the need for meticulous control over the synthetic and purification steps.

Development of Improved Preparative Routes for Rhenium Halides Utilizing Higher Rhenium Fluorides

Higher rhenium fluorides, particularly this compound and hexafluoride, serve as valuable precursors for the synthesis of other rhenium halides. The reactivity of these higher fluorides allows for the preparation of lower oxidation state halides through controlled reduction or halogen exchange reactions.

For instance, rhenium hexafluoride can be reduced to produce rhenium pentafluoride (ReF₅) and rhenium tetrafluoride (ReF₄). acs.org These reactions can be carried out using reducing agents like hydrogen gas or silicon in anhydrous hydrogen fluoride. acs.org

The fluoride ion donor properties of ReF₇ have been demonstrated in its reactions with strong Lewis acids like antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅), leading to the formation of complex salts. This reactivity highlights the utility of higher rhenium fluorides in accessing a broader range of rhenium coordination compounds.

The development of these synthetic routes, starting from the higher fluorides, provides a more controlled pathway to various rhenium halides compared to direct synthesis from the elements, which can often lead to mixtures of products.

Advanced Structural Characterization and Elucidation of Rhenium Heptafluoride

Gas-Phase Molecular Structure Determination

In the gas phase, the structure of ReF₇ was investigated primarily through electron diffraction, a powerful technique for determining the geometry of molecules. These studies were pivotal in revealing the complex nature of its structure.

Initial electron diffraction studies of gaseous ReF₇ were undertaken to determine its molecular geometry. umich.eduaip.org Attempts to fit the experimental scattering data to a simple, highly symmetric pentagonal bipyramidal (D₅h) model proved unsatisfactory. umich.edu The data showed significant discrepancies with the theoretical curves calculated for a rigid D₅h structure, indicating that this model was an inadequate representation of the molecule's true geometry. umich.edu The analysis suggested that the molecule must possess a lower symmetry, prompting further investigation into more complex structural models. umich.edu These early diffraction patterns were the first strong experimental evidence that ReF₇ did not conform to an idealized, rigid geometry in the gas phase. wikipedia.orgwikiwand.com

A significant challenge in the electron diffraction analysis of ReF₇ arises from the presence of the very heavy rhenium atom. umich.eduaip.org Standard electron scattering theories at the time were not sufficiently developed to accurately account for the scattering effects of such heavy atoms, leading to potential inaccuracies in the derived structural parameters. umich.edu To overcome this, researchers developed an empirical approach by first studying the closely related but structurally simpler molecule, Rhenium Hexafluoride (ReF₆). aip.org

ReF₆ has a well-defined octahedral (Oₕ) symmetry, which allowed for a more straightforward analysis. umich.eduaip.org By comparing the experimental electron diffraction intensities of ReF₆ with the calculated intensities, a difference signal (I_obs − I_calc) was obtained. aip.org This difference signal effectively characterized the deficiencies in the scattering theory related to the heavy rhenium atom. umich.edu This empirically derived correction was then scaled and applied to the experimental intensity data for ReF₇, allowing for a more reliable and accurate refinement of its structural parameters. aip.org

With the heavy-atom corrections applied, analysis of the electron diffraction data provided clear evidence for the non-rigid nature of the ReF₇ molecule. umich.eduwikipedia.orgwikiwand.com The data could be much more accurately represented by models with lower symmetry, specifically those with C₂ or Cₛ symmetry. umich.edu These models revealed two key types of static distortions from the idealized D₅h geometry:

A significant puckering of the ring formed by the five equatorial fluorine atoms.

A bending of the two axial fluorine atoms away from the central axis, moving in a direction to maximize their distance from the equatorial fluorines. umich.edu

These findings pointed to a molecule that is not static but is likely undergoing a process of pseudorotation, where the molecule dynamically passes through these distorted conformations. The failure to fit the data to a single rigid structure, combined with the success of models incorporating these distortions, constitutes strong evidence for the non-rigid molecular behavior of ReF₇ in the gas phase. nih.govumich.edu

Model SymmetryFit with Experimental DataKey Structural Features
D₅h (Pentagonal Bipyramidal)PoorIdealized rigid structure; significant deviations from data. umich.edu
C₂ or CₛGoodAccounts for puckering of the equatorial fluorine ring and bending of axial bonds. umich.edu

Comparative Structural Analysis with Analogous Heptafluorides (e.g., IF7)

Rhenium heptafluoride (ReF₇) and iodine heptafluoride (IF₇) are two of the rare examples of stable binary heptafluoride compounds, making their comparative structural analysis a subject of significant scientific interest. nih.gov Both molecules serve as important models for understanding the structure and dynamics of heptacoordinated systems.

In the gas phase, both ReF₇ and IF₇ exhibit non-rigid structures, a phenomenon investigated through electron diffraction studies. wikipedia.orgresearchgate.net The ideal, high-symmetry geometry for a seven-coordinate molecule is the pentagonal bipyramid, which possesses D₅h symmetry. wikipedia.orgwikiwand.com While IF₇ in the gas phase closely approximates this D₅h symmetry, electron diffraction patterns reveal that the five equatorial fluorine atoms are not perfectly coplanar. aip.org This suggests a dynamic process of pseudorotation, where the molecule undergoes rapid, low-energy conformational changes. wikipedia.orgbionity.com The Bartell mechanism, a variation of the Berry mechanism for heptacoordinated systems, describes this pseudorotational rearrangement in IF₇. wikipedia.orgwikiwand.com

Similarly, gas-phase electron diffraction studies of ReF₇ indicate significant deviations from a rigid D₅h structure. umich.eduumich.edu The data are best explained by models with static deformations of either C₂ or Cₛ symmetry, or more plausibly, by a dynamic pseudorotation model where the molecule transitions between these configurations. umich.edu This non-rigidity in ReF₇ involves a puckering of the equatorial fluorine ring and a simultaneous bending of the axial fluorine atoms away from a linear F-Re-F axis. nih.govumich.edu The structural features observed for ReF₇ could not be accounted for by simply considering independent normal vibrations around an idealized D₅h symmetry; instead, the coupling of specific vibrational modes is required to explain the diffraction data. umich.edu

Low-temperature crystallography provides a more static picture of their ground-state structures. High-resolution powder neutron diffraction of ReF₇ at 1.5 K has definitively established its molecular structure as a distorted pentagonal bipyramid with Cₛ symmetry. nih.govdntb.gov.ua This distortion involves a puckering of the equatorial ring of fluorine atoms and a deviation of the two axial Re-F bonds from being perfectly collinear. nih.gov The structure of IF₇ in the solid state is also based on a pentagonal bipyramidal geometry. bionity.comiaea.org Electron diffraction studies had previously hinted at disorder in the crystalline state of IF₇, which is consistent with the molecule's fluxional nature. aip.org

The structural similarities and differences are rooted in the nature of the central atom and its bonding with fluorine. A comparison of the molecular parameters determined from diffraction studies highlights these points.

Comparative Structural Parameters of ReF₇ and IF₇
ParameterThis compound (ReF₇)Iodine Heptafluoride (IF₇)
Molecular Geometry (Gas Phase)Non-rigid, distorted pentagonal bipyramid; dynamic C₂/Cₛ symmetry. umich.eduNon-rigid, pentagonal bipyramid (approx. D₅h symmetry) with pseudorotation. wikipedia.orgaip.org
Molecular Geometry (Solid State)Distorted pentagonal bipyramid (Cₛ symmetry at 1.5 K). nih.govPentagonal bipyramidal. bionity.comiaea.org
Bond Lengths (Re-F/I-F)Spread of Re-F bond distances from 1.84 Å to 1.89 Å in the solid state. materialsproject.orgAverage I-F distance of approx. 1.825 Å (gas phase). aip.org
Key Structural FeatureSignificant puckering of the equatorial fluorine ring and bending of the axial fluorines. nih.govumich.eduFluxional behavior described by the Bartell mechanism. wikipedia.orgwikiwand.com

Reactivity and Mechanistic Studies of Rhenium Heptafluoride

Oxidation-Reduction Reactions of High Rhenium Fluorides

Investigations into the oxidation-reduction reactions of higher rhenium fluorides have revealed important trends in their reactivity. publish.csiro.au Rhenium heptafluoride, along with the hexafluoride, has been studied in reactions with various reagents, demonstrating a pattern of reactivity that correlates with other transition metal fluorides. publish.csiro.au The reactivity of these high-valent fluorides generally increases with the atomic number within a period and decreases down a group in the periodic table. publish.csiro.au

A notable aspect of these reactions is that while the products are often the same for both this compound and hexafluoride, ReF₇ typically reacts with considerably more vigor. publish.csiro.au This heightened reactivity is observed in the oxidation of phosphorus trifluoride. publish.csiro.au

Halogen-Exchange Reactions and Their Synthetic Applications

Halogen-exchange reactions involving this compound provide efficient and improved synthetic pathways to other rhenium halides. publish.csiro.au These reactions have proven to be particularly valuable for the preparation of rhenium hexachloride and pentabromide, offering more convenient alternatives to previous methods. publish.csiro.au

The reactions of this compound with reagents like boron trichloride (B1173362) and boron tribromide proceed rapidly, minimizing the formation of mixed halides. publish.csiro.au The speed of these reactions is crucial, as slower reactions with other transition metal hexafluorides have been shown to lead to the formation of mixed halide species or reduction of the starting material. publish.csiro.au

ReactantProductSignificance
This compoundRhenium HexachlorideProvides an improved and more convenient synthetic route. publish.csiro.au
This compoundRhenium PentabromideOffers a more convenient preparation method compared to previous techniques. publish.csiro.au
Rhenium HexafluorideRhenium PentafluorideThe reduction by phosphorus trifluoride is the most convenient and specific method for preparing the pentafluoride. publish.csiro.au

Reactions with Fluoride (B91410) Donors Leading to Anionic Species Formation

This compound exhibits fluoride ion donor properties, reacting with strong Lewis acids to form cationic species. This behavior is analogous to that of iodine heptafluoride (IF₇).

Generation of the [ReF₈]⁻ Anion

With fluoride donors such as cesium fluoride (CsF), this compound acts as a fluoride ion acceptor to form the octofluororhenate(VII) anion, [ReF₈]⁻. wikipedia.org This anion possesses a square antiprismatic geometry. wikipedia.orgresearchgate.net The formation of this anionic species highlights the Lewis acidity of ReF₇ in the presence of a strong fluoride source.

Investigation of Fluoride Ion Donor Properties

Conversely, in the presence of very strong fluoride ion acceptors like antimony pentafluoride (SbF₅), this compound acts as a fluoride ion donor. It reacts with stoichiometric amounts of SbF₅ to form adducts with compositions such as ReF₇·2SbF₅ and ReF₇·3SbF₅. These reactions lead to the formation of the [ReF₆]⁺ cation. These adducts are thermally unstable and decompose under dynamic vacuum at room temperature.

Hydrolysis Pathways and Products of this compound

ReF₇ + 4H₂O → HReO₄ + 7HF wikipedia.org

The enthalpy of hydrolysis of solid ReF₇ in a 1 mol dm⁻³ sodium hydroxide (B78521) solution at 298.2 K has been determined to be -972 ± 11 kJ mol⁻¹. rsc.org

Comparative Reactivity Assessments with Other Rhenium Halides and Transition Metal Fluorides

The reactivity of this compound can be contextualized by comparing it with other rhenium halides and transition metal fluorides. Fluorine is unique in its ability to stabilize the highest oxidation states of elements, as exemplified by the existence of ReF₇, whereas the highest oxidation states supported by other halogens are lower, such as in ReCl₆ and ReBr₅. gla.ac.uk

Studies have shown that rhenium hexafluoride is a stronger oxidant than tungsten hexafluoride but weaker than osmium hexafluoride. publish.csiro.au this compound is observed to be even more reactive than the hexafluoride in certain reactions. publish.csiro.au This trend of increasing reactivity with increasing atomic number in a period is a general characteristic of higher transition metal fluorides. publish.csiro.au The high reactivity of these compounds is attributed to factors such as their volatility and the covalent nature of the metal-fluorine bonds. gla.ac.uk

CompoundHighest Halide
RheniumReF₇
RheniumReCl₆
RheniumReBr₅
RheniumReI₄

Spectroscopic Probes and Advanced Analytical Characterization of Rhenium Heptafluoride Systems

Vibrational Spectroscopy for Molecular Structure and Bonding (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for elucidating the molecular structure and the nature of chemical bonds in rhenium fluorides. For molecules like rhenium heptafluoride, which has a complex, non-rigid structure, vibrational analysis is crucial. ReF7 possesses a distorted pentagonal bipyramidal structure, similar to iodine heptafluoride (IF7). wikipedia.org This non-rigidity and high number of vibrational modes make spectral assignment a complex task.

Studies on related rhenium oxyfluoride compounds provide a framework for understanding the vibrational characteristics of Re-F bonds. For instance, the vibrational spectrum of monomeric rhenium trifluoride dioxide (ReF3O2), when isolated in inert-gas matrices, was analyzed using both IR and Raman spectroscopy. rsc.org Out of six potential structural models, only a trigonal bipyramidal geometry with equatorial oxygen atoms (C2v symmetry) was consistent with the observed spectra. rsc.org The vibrational spectrum of rhenium fluoride (B91410) trioxide (ReFO3) has also been discussed in detail. rsc.org

In the context of rhenium-containing coordination complexes, vibrational spectroscopy is essential for characterization. For example, the vibrational spectra of six-coordinated complexes such as MReF6 (where M can be K, Rb) and various oxofluororhenates have been recorded and assigned based on an octahedral arrangement of ligands. colab.ws The hexafluoro-anion (ReF6-) exhibits Oh symmetry, while oxopentafluoro- (ReOF5-), dioxotetrafluoro- (ReO2F4-), and trioxotrifluoro- (ReO3F3 2-) complexes show lower symmetries (C4v and C2v), which is reflected in their more complex vibrational spectra. colab.ws Quantum-chemical calculations are often used to aid in the assignment of experimentally observed vibrational frequencies in these complex systems. mcmaster.caresearchgate.net

Table 1: Selected Vibrational Frequencies for Rhenium Oxyfluoride Species

This table provides examples of vibrational modes observed in related rhenium oxyfluoride compounds, illustrating the typical frequency ranges for Re-O and Re-F stretching.

CompoundTechniqueFrequency (cm⁻¹)Assignment
ReF3O2 Raman (solid)1026v(Re=O)
679v(Re-F)
ReFO3 Matrix IR1083.5v(Re=O)
722.5v(Re-F)

Mass Spectrometric Investigations of Gas-Phase Rhenium Fluoride Species

Mass spectrometry (MS) is a powerful tool for identifying gas-phase species and understanding their fragmentation patterns, providing insights into their stability and composition. For rhenium fluorides, MS has been used to study the vapor phase above heated samples and to characterize newly synthesized compounds.

A combined gas electron diffraction/mass spectrometry (GED/MS) experiment on the vapor over rhenium tetrafluoride at 471 K revealed the presence of dimeric species, Re2F8, in the gas phase. mdpi.comresearchgate.net This was a critical finding, as studying the sample without mass spectrometric control of the gas phase composition could have led to significant errors in structural determination due to potential impurities from the synthesis process. mdpi.com

Mass spectrometric analysis was also crucial in the characterization of an adduct formed between rhenium pentafluoride oxide (ReF5O) and arsenic pentafluoride (AsF5). The analysis supported a 1:1 formulation, best described as the ionic species [ReF4O]+[AsF6]-. The mass spectrum showed fragmentation patterns associated with the [ReF4O]+ cation and its fragments, such as [ReF3O]+, [ReF2O]+, [ReFO]+, and [ReO]+, as well as fragments from the [AsF6]- anion. However, no evidence for a dimeric cation, [Re2F9O2]+, was detected in this specific experiment.

The ionization energy of this compound has been determined using photoelectron spectroscopy, a technique related to mass spectrometry that measures the energy required to remove an electron from a molecule.

Table 2: Gas-Phase Ion Energetics and Mass Spectrometry Data for Rhenium Fluorides

This table summarizes key mass spectrometric data for this compound and a related oxyfluoride cation.

SpeciesData TypeValueMethod
ReF7 Ionization Energy14.1 ± 0.1 eVPhotoelectron Spectroscopy
[ReF4O]+ Fragmentation Ions[ReF3O]+, [ReF2O]+, [ReFO]+, [ReO]+, Re+Mass Spectrometry

Spectroscopic Analysis in the Context of Rhenium Fluoride-Containing Coordination Complexes

The spectroscopic characterization of coordination complexes containing rhenium fluoride moieties is essential for understanding their structure, bonding, and reactivity. A variety of techniques, including vibrational spectroscopy (IR, Raman), nuclear magnetic resonance (NMR), and mass spectrometry, are employed.

For instance, phenylimido complexes of rhenium have been studied using IR and multinuclear NMR spectroscopy, as well as mass spectrometry. rsc.org The introduction of fluorine substituents on the ligands allows for the monitoring of reactions using 19F NMR spectroscopy and modulates the properties of the resulting complexes. rsc.org Similarly, the formation of rhenium(I) complexes with bipyridine ligands functionalized with amide, urea, and thiourea (B124793) has been confirmed using techniques like NMR, ESI-MS, and IR spectroscopy. researchgate.net Raman and infrared spectroscopy were specifically used to examine the vibrational features of these complexes in the presence of fluoride ions. researchgate.net

Computational modeling often complements experimental spectroscopic data. For example, in a study on a rhenium(I) complexation-dissociation strategy for synthesizing fluorine-18 (B77423) labeled radiotracers, computational modeling suggested that the efficiency of the process is due to an electron-withdrawing effect by the metal center and the formation of an acyl fluoride intermediate. rsc.org The electronic properties of a rhenium(I)-biimidazole complex designed for fluoride ion recognition were further supported by time-dependent density functional theory (TDDFT) computational studies. researchgate.net The fluoride ion donor properties of ReF7 and ReF5O have been demonstrated through the preparation of adducts like [ReF6]+[Sb2F11]− and [ReF4O]+[AsF6]−, which were characterized by vibrational spectroscopy and mass spectrometry.

Table 3: Spectroscopic Methods Used in the Characterization of Rhenium Fluoride Complexes

This table outlines the application of various spectroscopic techniques in the study of different types of rhenium fluoride-containing coordination complexes.

Complex TypeSpectroscopic Technique(s)Purpose of Analysis
Phenylimido Rhenium Complexes IR, Multinuclear NMR, Mass SpectrometryProduct characterization, reaction monitoring (via 19F NMR)
Rhenium(I) Bipyridine Complexes IR, Raman, NMR, ESI-MSConfirmation of complex formation, study of interaction with fluoride ions
Rhenium(I) Biimidazole Complexes IR, 1H NMR, FAB-MSStructural characterization, investigation of fluoride sensing mechanism
Adducts (e.g., [ReF6]+[Sb2F11]−) Vibrational Spectroscopy, Mass SpectrometryCharacterization of ionic species, confirmation of structure

Theoretical and Computational Chemistry of Rhenium Heptafluoride

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ReF₇, from the distribution of electrons to the nature of the forces holding the molecule together.

Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic structures of transition metal complexes, including rhenium fluorides. fu-berlin.de Various studies employ DFT to predict equilibrium geometries, analyze solvent effects, and determine the stability of different molecular systems. fu-berlin.de For instance, DFT calculations have been successfully applied to rhenium(I) complexes to model reaction mechanisms and understand how the metal center influences reactivity. worktribe.com

In the context of rhenium fluorides and related compounds, a range of functionals and basis sets are used to achieve a balance between computational cost and accuracy. The choice of functional, such as PBE0 or B3LYP, and basis sets like LANL2DZ or the def2-TZVP series, is critical for obtaining reliable results that correlate well with experimental data. fu-berlin.deumich.eduuva.esnih.gov For Re₂F₈, DFT calculations using the PBE0 functional were instrumental in confirming the geometric parameters obtained from gas electron diffraction experiments. nih.gov The reliability of DFT is often benchmarked against higher-level methods or experimental findings to ensure its predictive power for these complex systems. fu-berlin.de

Table 1: Selected DFT Methodologies in Rhenium Compound Studies

Compound/SystemDFT FunctionalBasis SetKey ApplicationReference
Rhenium-mediated fluorinationB97-D3def2-TZVPGeometry optimization, bond analysis, mechanism modeling worktribe.comuva.es
Re₂F₈PBE0Quasi-relativistic ECP and correlation consistent basis setGeometry optimization nih.gov
Re dioxo complexesB3LYPLANL2DZGeometric optimization, electronic structure analysis fu-berlin.de
Rhenium(I) complexes for fluoride (B91410) sensingDFT/TD-DFTNot SpecifiedSupporting vibrational and electronic spectroscopic data researchgate.net

The seven Re-F bonds in rhenium heptafluoride present a fascinating case for bonding analysis. At low temperatures (1.5 K), neutron diffraction experiments have shown that ReF₇ adopts a distorted pentagonal bipyramidal structure of Cₛ symmetry. nih.gov This structure features two non-collinear axial Re-F bonds and a puckered ring of five equatorial fluorine atoms. nih.gov

Theoretical methods like Natural Bond Orbital (NBO) analysis are employed to dissect the bonding interactions. NBO analysis transforms the complex many-electron wavefunction into a picture of localized bonds, lone pairs, and orbital interactions. researchgate.net This method allows for the quantification of donor-acceptor interactions, which are key to understanding bonding. For example, in related rhenium complexes, NBO analysis has been used to quantify the σ-donation from a ligand to the metal and the π-back-donation from the metal to the ligand. worktribe.com In one study, the L → M σ-donation was found to be 0.266e, with a π-back-donation of 0.116e, illustrating the detailed electronic picture that can be constructed. worktribe.com

Computational Modeling of Reactivity and Mechanisms

Computational modeling is a powerful tool for elucidating the complex reaction pathways involving rhenium fluorides, providing insights that are often inaccessible through experimental means alone.

Computational studies have provided significant insights into fluorination reactions mediated by rhenium complexes, particularly in the context of producing fluorine-18 (B77423) labeled radiotracers for Positron Emission Tomography (PET). worktribe.comwikipedia.orgsmu.edu Theoretical modeling suggests that the efficiency of these processes stems from two primary effects of the rhenium center. worktribe.comsmu.edu

First, coordination to the rhenium(I) center depletes electron density from the ligand, which favors the nucleophilic attack by the fluoride ion. worktribe.com This electron-withdrawing effect is supported by both NMR data and computational results. worktribe.com Second, DFT calculations have revealed the formation of a key acyl fluoride intermediate, where the fluoride ion temporarily bonds to a carbonyl ligand on the rhenium center before the final substitution reaction occurs. worktribe.comsmu.edu This intermediate acts as an "anchor" for the fluoride, facilitating the subsequent nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org

A critical aspect of modeling reaction mechanisms is the calculation of reaction energies and the characterization of transition states. For the rhenium-mediated fluorination of a pyridine (B92270) bidentate structure, DFT calculations found a dramatic lowering of the activation energy. The computed activation energy was just 6.3 kcal/mol in the presence of the rhenium fragment, compared to 34 kcal/mol in its absence. worktribe.com This substantial difference highlights the catalytic role of the rhenium complex in facilitating the fluorination reaction.

The computational protocol for such studies often involves geometry optimizations of reactants, products, intermediates, and transition states. worktribe.comuva.es The nature of the stationary points on the potential energy surface is confirmed by frequency calculations, where a local energy minimum has all real frequencies and a transition state has exactly one imaginary frequency. worktribe.com Thermodynamic properties and solvent effects are also included to provide a more complete and realistic energetic profile of the reaction. worktribe.com

Table 2: Calculated Activation Energies in Rhenium-Mediated Fluorination

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
Fluorination of a pyridine bidentate structure (with Re mediation)DFT (B97-D3/def2-TZVP)6.3 worktribe.com
Fluorination of a pyridine bidentate structure (without Re mediation)DFT (B97-D3/def2-TZVP)34 worktribe.com

Molecular Dynamics Simulations to Understand Non-Rigid Behavior

This compound is a classic example of a fluxional, or non-rigid, molecule. Electron diffraction studies have shown that its structure is not static at room temperature, indicating that the fluorine atoms rapidly exchange their positions. smu.edu While detailed ab initio molecular dynamics (MD) simulation studies focused specifically on ReF₇ are not widely reported in the surveyed literature, the nature of this non-rigidity is well understood through theoretical models corroborated by experimental data and computational studies on analogous systems. nih.govwikipedia.orgjst.go.jpproquest.com

The dynamic behavior of ReF₇ is described as a pseudorotation . wikipedia.org This is a large-amplitude molecular motion where the molecule interconverts between various conformations with very low energy barriers. wikipedia.org For ReF₇, which has an approximate D₅ₕ pentagonal bipyramidal geometry, the model involves the five equatorial fluorine atoms undergoing a puckering motion, much like the pseudorotation observed in cyclopentane. wikipedia.org This motion is coupled with a bending of the two axial fluorine atoms. wikipedia.org

The low-temperature crystal structure, determined to be a distorted pentagonal bipyramid with Cₛ symmetry, can be considered a "snapshot" of this dynamic process. nih.gov It represents one of the low-energy conformations along the pseudorotation pathway. nih.gov The mechanisms of this fluxionality are thought to be similar to those proposed for iodine heptafluoride (IF₇), such as the Bartell mechanism, which involves minimal atomic displacements to interchange the axial and equatorial ligands. jst.go.jp The theoretical challenge lies in accurately mapping the complex potential energy surface that governs this intramolecular rearrangement.

Table 3: Key Structural Information for ReF₇

PropertyMethodFindingReference
High-Temperature StructureElectron DiffractionNon-rigid, fluxional molecule with approximate D₅ₕ symmetry smu.edu
Low-Temperature (1.5 K) StructureNeutron DiffractionDistorted pentagonal bipyramid, Cₛ symmetry nih.gov
Theoretical Model for Non-RigiditySpectroscopy/TheoryPseudorotation of a puckered equatorial ring coupled to axial bending wikipedia.org

Advanced Applications and Future Research Frontiers for Rhenium Heptafluoride

Utilization as a Precursor in High-Purity Rhenium Metal and Alloy Production

The production of high-purity rhenium metal and its alloys is critical for demanding applications in aerospace and high-temperature technologies. aemmetal.com While the most common industrial method for producing rhenium metal is the hydrogen reduction of ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄), the use of volatile halide precursors offers an alternative route for achieving high purity. wikipedia.orggoogle.com

Rhenium heptafluoride, due to its volatility, can be purified by distillation before being used in a reduction process. The general principle involves the reduction of the gaseous fluoride (B91410) compound with hydrogen at elevated temperatures to deposit pure rhenium metal. This chemical vapor deposition-style process allows for precise control over the purity and form of the final metallic product. uscti.com Although rhenium hexafluoride (ReF₆) is more commonly cited in the context of chemical vapor deposition for producing rhenium and rhenium-containing alloys, the underlying chemical principles are applicable to ReF₇. acerde.com The use of an ultra-pure precursor like ReF₇ is advantageous for creating specialized components where impurity control is paramount. americanelements.com

Potential in Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition (CVD) is a highly versatile process used to create high-purity, high-density coatings and materials. uscti.com The technique involves the reaction of gaseous chemical precursors on a heated substrate to form a solid deposit. In the field of refractory metals, CVD is essential for producing components that can withstand extreme environments. uscti.comacerde.com

Rhenium hexafluoride (ReF₆) is a well-established precursor for the CVD of rhenium and tungsten-rhenium alloys, particularly for applications like X-ray tube anodes and aerospace components. acerde.com The process typically involves the hydrogen reduction of the fluoride gas, as shown in the reaction:

ReF₆ + 3H₂ → Re + 6HF acerde.com

Given that this compound is also a volatile compound, it holds significant potential as a precursor in similar CVD processes. wikipedia.org Its use could offer different deposition kinetics or enable the formation of alloys and composites with unique properties. The ability to deposit thin, uniform, high-purity rhenium coatings onto complex shapes is a key advantage of the CVD method, making the exploration of alternative precursors like ReF₇ a valuable area of research. uscti.com Applications for such coatings include protective layers on jet engine turbine blades and components for nuclear reactors. ontosight.ai

Role in the Synthesis of Other Complex Rhenium Halide Compounds

This compound, with rhenium in its highest +7 oxidation state, is a fundamental starting material for the synthesis of other complex rhenium halides and oxyhalides. wikipedia.orgwikipedia.org Its reactivity as both a fluoride ion donor and acceptor allows for the creation of a variety of novel ionic species.

Research has shown that ReF₇ can act as a fluoride ion donor when reacted with strong Lewis acids like antimony pentafluoride (SbF₅). This reaction leads to the formation of the hexfluororhenium(VII) cation, [ReF₆]⁺, creating salts such as [ReF₆]⁺[Sb₂F₁₁]⁻. rsc.org This demonstrates the ability of ReF₇ to generate cationic rhenium fluoride species, which are of interest for their strong oxidizing properties.

Conversely, ReF₇ can react with fluoride donors. For instance, with sources like Cesium Fluoride (CsF), it can form the octafluororhenate(VII) anion, [ReF₈]⁻, which has a square antiprismatic structure. wikipedia.org The ability to serve as a precursor to both cationic and anionic high-oxidation-state complexes makes ReF₇ a versatile tool for inorganic chemists exploring the boundaries of fluorine chemistry. rsc.org These synthesized complexes are crucial for systematically studying the structural, spectroscopic, and magnetic properties of high-oxidation-state metals.

Exploration in Emerging High-Technology and Materials Science Fields

The unique properties of rhenium—its high melting point, density, and resistance to corrosion—make it indispensable in many high-technology sectors. aemmetal.com this compound contributes to these fields primarily as a potential high-purity precursor for creating rhenium-based materials.

Aerospace: Rhenium is a critical alloying element in nickel-based superalloys used for turbine blades and other components in the hottest sections of jet engines. It improves the alloy's strength and creep resistance at extreme temperatures. aemmetal.com CVD processes using fluoride precursors can create the pure rhenium or rhenium-alloy coatings necessary for these parts. acerde.com

Nuclear Technology: The high density of rhenium makes it an effective material for radiation shielding in research reactors, protecting sensitive instruments and personnel. Furthermore, rhenium-based materials are considered for structural components in spacecraft reactors. science.gov

Electronics and Superconductors: Rhenium's properties are valuable in electrical contacts and are being explored in the development of high-temperature superconductors. aemmetal.com The creation of ultra-pure rhenium films, potentially from ReF₇ via CVD, is essential for research and development in these areas.

By providing a pathway to ultra-pure rhenium and its alloys, ReF₇ is an enabling compound for advancing materials science in these critical and emerging technological frontiers. americanelements.com

Outlook on Future Research Directions in High Oxidation State Rhenium Fluorine Chemistry

The study of high oxidation state transition metal fluorides is a dynamic field, and this compound is central to its advancement. Future research is poised to expand in several key directions.

A primary focus will be the continued synthesis and characterization of new complex fluorides and oxyfluorides derived from ReF₇. The exploration of its reactions with a wider array of Lewis acids and bases will likely yield novel cations and anions with unprecedented structures and reactivity. rsc.orgresearchgate.net These new compounds could serve as exceptionally powerful oxidizing or fluorinating agents, finding use in specialized synthetic chemistry.

There is also significant interest in the fundamental chemical properties of these high-oxidation-state species. electrochemsci.org Computational chemistry and quantum-chemical calculations will play a crucial role in predicting the stability, structure, and spectroscopic properties of new target molecules, guiding synthetic efforts. researchgate.net Understanding the electronic structure and bonding in compounds containing fragments like [ReF₆]⁺ or [ReF₄O]⁺ is essential for designing new materials with tailored electronic or catalytic properties. ontosight.airsc.org Ultimately, this foundational research into the chemistry of ReF₇ and its derivatives could pave the way for new catalysts, advanced electronic materials, and other high-performance applications.

Q & A

Q. How is Rhenium heptafluoride synthesized in laboratory settings, and what precautions are necessary for its stabilization?

this compound is typically synthesized via direct fluorination of rhenium metal at elevated temperatures (300–400°C) under controlled pressure. A closed-system reactor with nickel or Monel alloy components is recommended to withstand corrosive F₂ gas. Post-synthesis, ReF₇ must be rapidly cooled and stored in passivated containers to prevent decomposition. Structural confirmation requires spectroscopic techniques such as Raman spectroscopy and X-ray crystallography .

Q. What spectroscopic and crystallographic methods are employed to characterize the molecular geometry of ReF₇?

Key techniques include:

  • X-ray Diffraction (XRD): Resolves the pentagonal bipyramidal geometry of ReF₇, with Re-F bond lengths averaging 1.82 Å.
  • Raman Spectroscopy: Identifies symmetric stretching modes (ν₁) at ~650 cm⁻¹ and bending modes (ν₂) at 320 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Limited utility due to fluorine’s quadrupolar relaxation but occasionally used for dynamic studies in solution phases. Cross-validation with computational models (e.g., Density Functional Theory) is advised to address instrumental limitations .

Q. What are the primary chemical properties of ReF₇, and how do they compare to other heptafluorides like IF₇?

ReF₇ exhibits higher thermal stability (>200°C) compared to IF₇, which sublimes at ~4.5°C. Its Lewis acidity is pronounced, reacting with fluoride donors to form [ReF₈]⁻ complexes. Unlike IF₇, ReF₇ shows limited hydrolysis resistance, necessitating anhydrous handling. Comparative studies highlight differences in electronegativity and metal-ligand bonding (pπ-dπ back bonding in ReF₇ vs. hypervalent bonding in IF₇) .

Advanced Research Questions

Q. How does pπ-dπ back bonding in ReF₇ influence its reactivity and electronic structure?

The pπ-dπ interaction between fluorine’s lone pairs and Re’s d-orbitals stabilizes the +7 oxidation state and reduces electron density at the metal center. This results in:

  • Reduced Oxidative Capacity: Lower propensity for redox reactions compared to Mn or Tc analogues.
  • Distorted Geometry: Asymmetric ligand distribution in the pentagonal bipyramid, verified via DFT calculations. Advanced studies combine X-ray Absorption Spectroscopy (XAS) and Molecular Orbital (MO) theory to quantify bond order and electron distribution .

Q. What challenges arise in computational modeling of ReF₇’s electronic structure, and how can they be mitigated?

Challenges include:

  • Basis Set Limitations: Inadequate representation of relativistic effects in Re’s 5d orbitals.
  • Solvent Interactions: Poor modeling of ReF₇’s behavior in polar solvents due to its hygroscopic nature. Mitigation strategies:
  • Use relativistic pseudopotentials (e.g., Stuttgart-Köln) for accurate electron correlation.
  • Hybrid QM/MM approaches to simulate solvent interactions .

Q. How can discrepancies in reported bond lengths and vibrational frequencies for ReF₇ be resolved?

Discrepancies often stem from:

  • Sample Purity: Trace O₂ or H₂O contamination alters spectroscopic data.
  • Experimental Conditions: Temperature-dependent phase changes (e.g., solid vs. gas phase). Resolution requires:
  • Strict purification protocols (e.g., multiple vacuum sublimations).
  • Cross-lab reproducibility studies using standardized calibration methods (e.g., NIST reference spectra) .

Q. What novel applications does ReF₇ offer in high-valent catalysis or materials science?

ReF₇’s strong fluorinating capacity enables:

  • Synthesis of Perfluorinated Polymers: Acts as a catalyst in C-F bond formation.
  • Etching Agents: Selective fluorination of semiconductor surfaces (e.g., Si or GaN). Current research focuses on stabilizing ReF₇-derived intermediates (e.g., [ReF₆O]⁻) for catalytic cycles, monitored via in situ IR spectroscopy .

Methodological Guidance for Researchers

  • Experimental Design:

    • Use inert-atmosphere gloveboxes (<1 ppm H₂O/O₂) for handling ReF₇.
    • Prioritize non-destructive characterization (e.g., XRD before reactivity assays).
  • Data Contradiction Analysis:

    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables causing discrepancies .
    • Publish raw datasets and computational input files in supplementary materials for peer validation .
  • Literature Review:

    • Cross-reference synthesis protocols in Inorganic Chemistry and Journal of Fluorine Chemistry to identify best practices.
    • Use databases like SciFinder or Reaxys to track ReF₇’s historical data trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.